3-Sulfamoylbenzoic acid

Übersicht

Beschreibung

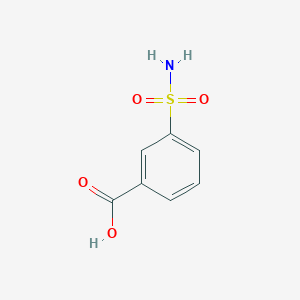

3-Sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO4S. It features a benzene ring substituted with a carboxyl group at the third position and a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Sulfamoylbenzoic acid involves the reaction of benzene sulfonyl chloride with a carboxylic acid to form carboxyl benzene sulfonyl chloride. This intermediate is then reacted with ammonia water to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antihypertensive and Diuretic Properties

3-Sulfamoylbenzoic acid derivatives have been extensively studied for their antihypertensive effects. For instance, compounds derived from this acid, such as Indapamide, are known to exhibit potent hypotensive activity while minimizing adverse effects typically associated with diuretics, like hypokalemia and glucose intolerance .

- Case Study: Indapamide

- Mechanism : Acts primarily by inhibiting sodium reabsorption in the kidneys.

- Dosage Forms : Available in various forms including tablets and capsules.

- Clinical Use : Commonly prescribed for hypertension management.

1.2 Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties when formulated into metal complexes. Transition metal complexes synthesized from this compound have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

-

Table 1: Antibacterial Efficacy of Metal Complexes

Metal Complex Bacterial Strain Minimum Inhibitory Concentration (MIC) Mn(II) E. coli 32 µg/mL Co(II) S. aureus 16 µg/mL Ni(II) P. aeruginosa 64 µg/mL

Material Science Applications

This compound has also found applications in the field of materials science, particularly in the development of advanced materials for electronic devices.

2.1 Perovskite Solar Cells

Recent studies have explored the use of 4-chloro-3-sulfamoylbenzoic acid as a molecular bridge in perovskite solar cells. This application focuses on enhancing the efficiency of solar cells through improved interface engineering .

- Key Findings :

- The molecular bridge facilitates better charge transfer between layers.

- Achieved efficiencies exceeding 25% in optimized solar cells.

Environmental Applications

The compound's derivatives are being investigated for their potential use in environmental remediation processes, particularly in the removal of pollutants from water sources due to their chemical stability and reactivity.

3.1 Heavy Metal Ion Removal

Research indicates that sulfamoylbenzoic acid derivatives can effectively chelate heavy metal ions, thus aiding in water purification efforts .

-

Table 2: Heavy Metal Ion Binding Capacity

Ion Type Binding Capacity (mg/g) Lead (Pb²⁺) 150 Cadmium (Cd²⁺) 120 Mercury (Hg²⁺) 100

Toxicological Studies

Despite its beneficial applications, it is crucial to consider the toxicological profile of this compound. Studies have indicated potential skin and eye irritations associated with exposure to this compound .

- Safety Profile :

- Skin Irritation : Causes irritation upon contact.

- Eye Damage : Can lead to serious eye injury if not handled properly.

Wirkmechanismus

The mechanism of action of 3-Sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Sulfamoylbenzoic acid

- 3-Chlorosulfonylbenzoic acid

- 4-Chloro-3-sulfamoylbenzoic acid

- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

3-Sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Sulfamoylbenzoic acid (CAS Number: 229352) is a sulfonamide derivative with notable biological activities, particularly as a selective agonist for lysophosphatidic acid receptors. Its structure consists of a benzoic acid moiety substituted with a sulfamoyl group at the meta position, which contributes to its pharmacological properties.

This compound primarily acts as an agonist at the lysophosphatidic acid receptor 2 (LPA2), which is implicated in various physiological processes, including cell survival, proliferation, and migration. The activation of LPA2 has been associated with protective effects against apoptosis, particularly in contexts such as radiation exposure .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of sulfamoylbenzoic acid can significantly influence its biological activity. For instance, the introduction of different substituents on the aromatic ring or variations in the length of aliphatic chains can enhance or diminish agonistic potency at LPA receptors .

Key Findings from Studies

- Potency : Certain analogues of this compound exhibit subnanomolar activity at LPA2, indicating high potency as receptor agonists .

- Agonist Activity : A series of synthesized analogues were tested for their agonist and antagonist activities across various LPA receptors, revealing specific compounds with enhanced efficacy .

- In Vivo Efficacy : In animal models, compounds derived from this compound have shown protective effects against radiation-induced damage, underscoring their potential therapeutic applications in oncology .

Study on Radiation Protection

A pivotal study evaluated the protective effects of sulfamoylbenzoic acid derivatives in mice subjected to lethal doses of gamma irradiation. The results indicated that specific analogues significantly reduced apoptosis in hematopoietic cells, thereby improving survival rates post-exposure. This suggests a promising application for these compounds in mitigating radiation-induced injuries .

Neurodevelopmental Disorders

Another investigation focused on the role of sulfamoyl derivatives as selective inhibitors of NKCC1 (Na-K-2Cl cotransporter), which is crucial for maintaining chloride homeostasis in neurons. The compound ARN23746, a derivative related to sulfamoylbenzoic acid, demonstrated efficacy in mouse models of autism and other neurodevelopmental disorders by modulating intracellular chloride levels .

Comparative Biological Activity Table

| Compound Name | Target Receptor | EC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | LPA2 | <1 (subnanomolar) | Anti-apoptotic effects |

| 5-chloro-2-(N-(4-(1,3-dioxo... | LPA2 | 5.06 x 10^-3 | High potency agonist |

| ARN23746 | NKCC1 | 88.5% inhibition | Neuroprotective effects |

Eigenschaften

IUPAC Name |

3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAETXYOXMDYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281766 | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-76-0 | |

| Record name | 636-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.